S1RA

Vue d'ensemble

Description

Il présente une affinité de liaison rapportée de Ki = 17,0 ± 7,0 nM et est sélectif par rapport au récepteur sigma-2 et à un panel de 170 autres récepteurs, enzymes, transporteurs et canaux ioniques . Ce composé a montré son efficacité dans le soulagement de la douleur neuropathique et de la douleur dans d'autres conditions de sensibilisation .

Applications De Recherche Scientifique

E-52862 has a wide range of scientific research applications:

Mécanisme D'action

Target of Action

S1RA, also known as E-52862 or UNII-ZW18DSD1H4, primarily targets the sigma-1 receptor (σ1R). The sigma-1 receptor is a chaperone protein located in the endoplasmic reticulum (ER) membrane, playing a crucial role in modulating ion channels, neurotransmitter release, and cellular signaling pathways .

Mode of Action

This compound acts as a selective antagonist of the sigma-1 receptor. By binding to this receptor, this compound inhibits its activity, which in turn modulates the receptor’s interaction with other proteins and ion channels. This inhibition can lead to reduced calcium signaling and altered neurotransmitter release, ultimately affecting pain perception and emotional responses .

Biochemical Pathways

The sigma-1 receptor is involved in various biochemical pathways, including those related to pain modulation, neuroprotection, and cellular stress responses. By antagonizing the sigma-1 receptor, this compound can influence pathways such as the modulation of NMDA receptors, voltage-gated calcium channels, and the ER stress response. These effects can lead to decreased neuronal excitability and reduced pain signaling .

Pharmacokinetics

The pharmacokinetic profile of this compound includes its absorption, distribution, metabolism, and excretion (ADME) properties. This compound is orally bioavailable and has a pharmacokinetic profile compatible with once-daily dosing. It is well-absorbed, widely distributed in the body, and undergoes hepatic metabolism. The compound is primarily excreted via the kidneys .

Result of Action

At the molecular level, this compound’s antagonism of the sigma-1 receptor leads to reduced calcium influx and altered neurotransmitter release. At the cellular level, this results in decreased neuronal excitability and reduced pain transmission. Clinically, this compound has shown efficacy in alleviating neuropathic pain and improving the emotional state associated with chronic pain conditions .

Action Environment

Environmental factors such as pH, temperature, and the presence of other compounds can influence the stability and efficacy of this compound. For instance, the compound’s stability may be affected by extreme pH levels or high temperatures. Additionally, interactions with other drugs or endogenous compounds can modulate its pharmacokinetic and pharmacodynamic properties, potentially impacting its therapeutic efficacy .

This compound represents a promising therapeutic agent for the treatment of neuropathic pain and other conditions involving sigma-1 receptor modulation. Its selective antagonism of the sigma-1 receptor and favorable pharmacokinetic profile make it a valuable candidate for further clinical development.

Analyse Biochimique

Biochemical Properties

S1RA plays a crucial role in modulating the activity of several proteins, including various receptors and ion channels . It interacts with the sigma-1 receptor, a unique ligand-regulated chaperone, which in turn modulates the activity of proteins such as the N-methyl-D-aspartate receptor and inositol trisphosphate receptor . These interactions are essential for the regulation of calcium signaling and other cellular processes. This compound’s high affinity and selectivity for the sigma-1 receptor make it a promising candidate for therapeutic applications .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, in neuronal cells, this compound has been shown to reduce excitotoxic neural damage by regulating N-methyl-D-aspartate receptor transmission . Additionally, this compound’s interaction with the sigma-1 receptor helps in ameliorating post-stroke neurological deficits and reducing stroke-induced damage .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the sigma-1 receptor, which leads to the modulation of various downstream signaling pathways . By inhibiting the sigma-1 receptor, this compound can reduce the overexpression of matrix metalloproteinase-9, a protein involved in the degradation of the extracellular matrix and associated with stroke damage . This inhibition also helps in reducing reactive astrogliosis, a process characterized by the proliferation of astrocytes in response to injury .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound has demonstrated good stability and metabolic properties in both in vitro and in vivo studies . Long-term effects of this compound include sustained neuroprotection and reduction in neurological deficits post-stroke . These effects are observed when this compound is administered within a specific time window, highlighting its potential for timely therapeutic intervention .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that this compound exhibits dose-dependent inhibition of mechanical allodynia and thermal hypersensitivity in neuropathic pain models . At higher doses, this compound has been observed to provide significant neuroprotection and reduce infarct size in stroke models . It is essential to determine the optimal dosage to avoid potential toxic or adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its function . The compound’s metabolic stability is crucial for its sustained therapeutic effects. This compound’s interaction with the sigma-1 receptor influences metabolic flux and metabolite levels, contributing to its neuroprotective properties .

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins . Its interaction with the sigma-1 receptor facilitates its localization and accumulation in target tissues, enhancing its therapeutic efficacy . The compound’s distribution is crucial for its ability to modulate cellular processes effectively.

Subcellular Localization

The subcellular localization of this compound is primarily determined by its interaction with the sigma-1 receptor . This interaction directs this compound to specific cellular compartments, such as the endoplasmic reticulum and mitochondria, where it exerts its effects . Post-translational modifications and targeting signals play a vital role in the precise localization and function of this compound within cells.

Méthodes De Préparation

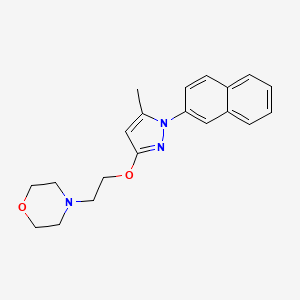

La synthèse de E-52862 implique la préparation de la 4-(2-((5-méthyl-1-(naphtalène-2-yl)-1H-pyrazol-3-yl)oxy)éthyl)morpholine . La voie de synthèse comprend la réaction du 5-méthyl-1-(naphtalène-2-yl)-1H-pyrazole avec le 2-(morpholin-4-yl)éthanol dans des conditions de réaction spécifiques . Les méthodes de production industrielle de E-52862 ne sont pas largement documentées, mais il est développé par ESTEVE pour des applications cliniques .

Analyse Des Réactions Chimiques

E-52862 subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène. Les réactifs courants incluent des agents oxydants comme le permanganate de potassium ou le peroxyde d'hydrogène.

Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène. Les réactifs courants incluent des agents réducteurs comme l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.

Substitution : Cette réaction implique le remplacement d'un atome ou d'un groupe d'atomes par un autre. Les réactifs courants incluent les halogènes ou les nucléophiles.

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .

Applications de la recherche scientifique

E-52862 a un large éventail d'applications de recherche scientifique :

Chimie : Il est utilisé comme antagoniste sélectif du récepteur sigma-1 dans diverses études chimiques.

Médecine : E-52862 est en cours de développement pour le traitement de la douleur neuropathique et la potentialisation de l'analgésie aux opioïdes.

Mécanisme d'action

E-52862 agit comme un antagoniste du récepteur sigma-1, qui est une protéine chaperonne intracellulaire qui interagit avec d'autres protéines, notamment les récepteurs de la membrane plasmique et du réticulum endoplasmique et les canaux ioniques . Ce mécanisme est particulièrement pertinent dans le contexte de la douleur neuropathique et des infections virales comme le COVID-19 .

Comparaison Avec Des Composés Similaires

E-52862 est unique par sa forte sélectivité pour le récepteur sigma-1 par rapport au récepteur sigma-2 et à d'autres récepteurs, enzymes, transporteurs et canaux ioniques . Des composés similaires comprennent :

BD-1047 : Un autre antagoniste du récepteur sigma-1 avec des affinités de liaison et des profils de sélectivité différents.

BD-1063 : Un antagoniste du récepteur sigma-1 avec des applications similaires dans la douleur neuropathique mais des propriétés pharmacocinétiques différentes.

NE-100 : Un antagoniste du récepteur sigma-1 utilisé dans diverses études précliniques pour ses effets sur la douleur et d'autres conditions.

E-52862 se démarque par sa forte sélectivité et son efficacité dans les essais cliniques .

Activité Biologique

S1RA, also known as E-52862, is a selective sigma-1 receptor (σ1R) antagonist that has garnered attention for its potential therapeutic applications, particularly in the management of neuropathic pain and its synergistic effects with opioid analgesics. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and clinical implications.

This compound primarily exerts its effects through antagonism of the sigma-1 receptor, which is implicated in various neurological processes. The following mechanisms have been identified:

- Pain Modulation : this compound has shown efficacy in reducing hypersensitivity associated with neuropathic pain. In studies involving mouse models of neuropathic pain, this compound administration significantly alleviated mechanical and thermal hypersensitivity induced by peripheral nerve injury. These effects were reversed by the σ1R agonist PRE-084, confirming the specificity of this compound's action on σ1 receptors .

- Neurotransmitter Release : Research indicates that this compound enhances noradrenaline levels in the spinal cord, contributing to its antinociceptive effects. This increase in noradrenaline is crucial for modulating pain pathways and enhancing the effectiveness of opioids without increasing tolerance or dependence .

- Interaction with Opioids : this compound has been shown to potentiate the analgesic effects of opioids like morphine. In various pain models, co-administration of this compound with opioids resulted in enhanced pain relief without exacerbating side effects commonly associated with opioid use .

Table 1: Summary of Preclinical Findings on this compound

Clinical Implications

The therapeutic potential of this compound extends beyond preclinical findings. Its unique profile as a σ1R antagonist positions it as a promising candidate for treating chronic pain conditions:

- Neuropathic Pain Treatment : Given its effectiveness in preclinical models, this compound is being explored as a treatment option for neuropathic pain, potentially offering relief where traditional analgesics fail .

- Opioid-Sparing Strategies : By enhancing the efficacy of opioids without increasing their adverse effects, this compound could play a critical role in developing safer pain management protocols, particularly in patients at risk for opioid dependency .

Case Studies

Case Study 1: Efficacy in Chronic Pain Management

A recent clinical trial investigated the use of this compound in patients with chronic neuropathic pain. Results indicated significant reductions in pain scores compared to baseline measurements, with minimal side effects reported. This study underscores this compound's potential as an adjunct therapy in chronic pain management.

Case Study 2: Interaction with Opioids

In another study focusing on patients undergoing postoperative pain management, the addition of this compound to standard opioid therapy resulted in enhanced analgesia and reduced opioid consumption. This finding suggests that this compound may effectively mitigate some of the challenges associated with opioid use.

Propriétés

IUPAC Name |

4-[2-(5-methyl-1-naphthalen-2-ylpyrazol-3-yl)oxyethyl]morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O2/c1-16-14-20(25-13-10-22-8-11-24-12-9-22)21-23(16)19-7-6-17-4-2-3-5-18(17)15-19/h2-7,14-15H,8-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGPGXHRHNRYVDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=CC3=CC=CC=C3C=C2)OCCN4CCOCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901022521 | |

| Record name | E-52862 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901022521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

878141-96-9 | |

| Record name | 4-[2-[[5-Methyl-1-(2-naphthalenyl)-1H-pyrazol-3-yl]oxy]ethyl]morpholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=878141-96-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | E-52862 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0878141969 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | E-52862 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16881 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | E-52862 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901022521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | E-52862 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZW18DSD1H4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.